Arabidiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

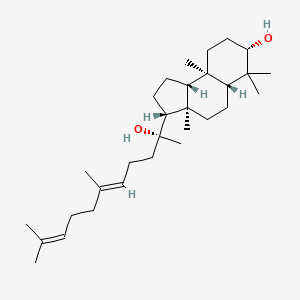

Arabidiol is a tricyclic triterpenoid that is perhydro-1H-cyclopenta[a]naphthalene that is substituted bu methyl groups at positions 3a, 6, 6, and 9a, by a hydroxy group at position 7, and by a (2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl group at position 3 (the 3R,3aR,5aR,7S,9aR,9bR-isomer). It is a secondary alcohol, a tertiary alcohol and a tricyclic triterpenoid.

科学的研究の応用

Plant Defense Mechanisms

Arabidiol contributes to the resistance of Arabidopsis roots against pathogens such as the oomycete Pythium irregulare. Research indicates that this compound and its derivatives are involved in the plant's defense response, enhancing resistance against root rot infections .

Metabolic Engineering

The metabolic engineering of triterpenoids, including this compound, has been explored to enhance plant defenses and produce beneficial compounds. By manipulating the biosynthetic pathways, researchers aim to increase yields of bioactive metabolites that can be used in pharmaceuticals and agriculture .

Pharmaceutical Potential

Triterpenoids have been recognized for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound's derivatives may possess similar activities, making them candidates for further pharmacological studies .

Table 1: Key Properties of this compound Derivatives

| Derivative | Biological Activity | Potential Application |

|---|---|---|

| Apo-Arabidiol | Antimicrobial | Agricultural fungicide |

| D-R | Plant defense enhancement | Crop protection |

| D-M | Insect repellent | Pest management |

Table 2: Comparative Analysis of Triterpenoids

| Triterpenoid | Source Plant | Primary Function |

|---|---|---|

| This compound | Arabidopsis thaliana | Pathogen resistance |

| Thalianol | Arabidopsis thaliana | Structural integrity |

| Marneral | Arabidopsis thaliana | Defense against herbivores |

Case Study 1: this compound in Pathogen Resistance

In a study examining root exudates from Arabidopsis, it was found that this compound plays a critical role in enhancing resistance to Pythium irregulare. The study involved analyzing the emission rates of volatile compounds and their correlation with pathogen attack. Results indicated that this compound derivatives were significantly increased during pathogen exposure, suggesting a direct role in defense signaling pathways .

Case Study 2: Metabolic Engineering for Enhanced Triterpenoid Production

Research focused on engineering Arabidopsis to boost the production of triterpenoids, including this compound. By targeting specific genes within the this compound/baroul biosynthetic gene cluster, scientists successfully increased the yield of these metabolites. This approach not only enhanced plant resilience but also opened avenues for commercial applications in pharmaceuticals and agriculture .

化学反応の分析

Oxidative C-C Bond Cleavage by CYP705A1

Arabidiol is cleaved by the cytochrome P450 enzyme CYP705A1 during pathogen infection (e.g., Pythium irregulare), yielding:

-

Volatile : (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), an 11-carbon homoterpene involved in airborne defense signaling .

-

Non-volatile : 14-apo-arabidiol, a 19-carbon ketone that undergoes further modifications .

This cleavage occurs via oxidation at the C14–C15 bond, with CYP705A1 acting as a bifunctional catalyst. Kinetic studies show this reaction is induced within 24–48 hours post-pathogen exposure .

Post-Cleavage Derivatization Pathways

14-apo-arabidiol is enzymatically modified through:

A. Epimerization

B. Acetylation

-

The α-hydroxyl group is acetylated to form α-14-acetyl-apo-arabidiol , a root-exuded compound with suspected rhizosphere defense activity .

Feeding experiments confirm this pathway:

| Substrate | Primary Product | Secondary Product |

|---|---|---|

| 14-apo-arabidiol | 3-keto-14-apo-arabidiol | α-14-acetyl-apo-arabidiol |

| 3-keto derivative | α-14-apo-arabidiol | N/A |

Biological and Ecological Implications

-

Defense modulation : DMNT disrupts Pythium spore germination at ≤10 ppm, while apo-arabidiol derivatives strengthen root cell walls .

-

Species-specificity : The derivatization pathway is advanced in A. thaliana but rudimentary in A. lyrata, indicating evolutionary divergence in triterpenoid metabolism .

Reaction Variability Across Accessions

Metabolic profiling reveals:

-

Columbia-0 (Col-0) : High conversion efficiency to acetylated products .

-

C24 and Bur-0 : Accumulate intermediate 3-keto derivatives .

These reactions highlight this compound’s role as a biochemical scaffold for both volatile signaling and non-volatile defense compounds. The interplay between CYP705A1-mediated cleavage and downstream acetyltransferase activity exemplifies plant adaptation to pathogen pressures through specialized metabolism .

特性

分子式 |

C30H52O2 |

|---|---|

分子量 |

444.7 g/mol |

IUPAC名 |

(3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol |

InChI |

InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)13-10-18-30(8,32)25-15-14-24-28(6)20-17-26(31)27(4,5)23(28)16-19-29(24,25)7/h11,13,23-26,31-32H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,24+,25+,26-,28-,29+,30+/m0/s1 |

InChIキー |

KCSCTOANDBOIGV-ZFAZNOKVSA-N |

異性体SMILES |

CC(=CCC/C(=C/CC[C@](C)([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)O)/C)C |

正規SMILES |

CC(=CCCC(=CCCC(C)(C1CCC2C1(CCC3C2(CCC(C3(C)C)O)C)C)O)C)C |

同義語 |

arabidiol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。